![molecular formula C16H24N2OS B247405 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a critical signaling pathway involved in inflammation, immune response, and cell survival.
作用機序
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane inhibits the activity of the IKK complex, which is a critical upstream regulator of the NF-κB pathway. The IKK complex phosphorylates IκB, which leads to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the expression of target genes. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane inhibits the phosphorylation of IκB, thereby preventing the activation of NF-κB and the expression of its target genes.
Biochemical and Physiological Effects
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to have a broad range of biochemical and physiological effects. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane inhibits the growth and survival of cancer cells, reduces inflammation, and modulates the immune response. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane is a potent and specific inhibitor of the NF-κB pathway, which makes it an excellent tool for studying the role of NF-κB in various diseases. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has some limitations for lab experiments. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane is a small molecule inhibitor, which makes it difficult to target specific cell types or tissues. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane also has limited solubility in water, which can affect its bioavailability and experimental results.
将来の方向性
There are several future directions for research related to 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane. One area of research is the development of more potent and specific inhibitors of the NF-κB pathway. Another area of research is the identification of biomarkers that can predict the response to 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane treatment in different diseases. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has also been shown to have potential for the treatment of neurodegenerative diseases, and further research is needed to explore its therapeutic potential in these diseases. Finally, 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to have synergistic effects with other drugs, and combination therapy with 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane and other drugs may have potential for the treatment of various diseases.
合成法
The synthesis of 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane involves a multi-step process that includes the condensation of 2-thiophene carboxylic acid with piperidine, followed by a cyclization reaction with azepane. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane is typically synthesized in small quantities for research purposes, and its purity is critical for accurate experimental results.
科学的研究の応用
1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to inhibit the activation of NF-κB, which is a critical signaling pathway involved in the regulation of genes that control cell growth, proliferation, and survival. NF-κB has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases. 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane has been shown to inhibit the growth and survival of cancer cells and reduce inflammation in animal models.
特性
分子式 |
C16H24N2OS |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
[4-(azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H24N2OS/c19-16(15-6-5-13-20-15)18-11-7-14(8-12-18)17-9-3-1-2-4-10-17/h5-6,13-14H,1-4,7-12H2 |
InChIキー |
MWBJQPFRDPLGPR-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CS3 |
正規SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



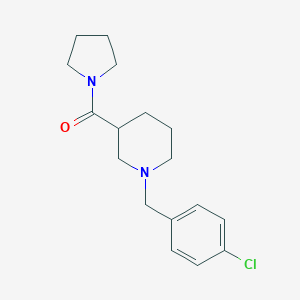
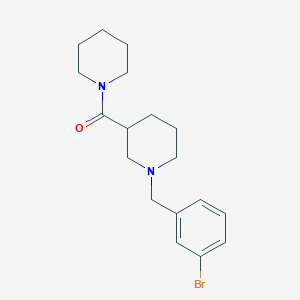
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247327.png)
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247328.png)
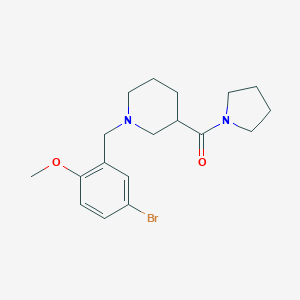
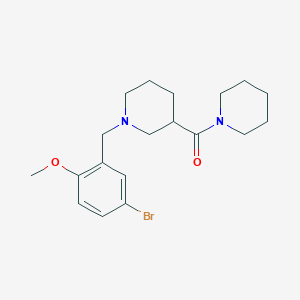
![1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247332.png)
methanone](/img/structure/B247335.png)
![N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine](/img/structure/B247339.png)
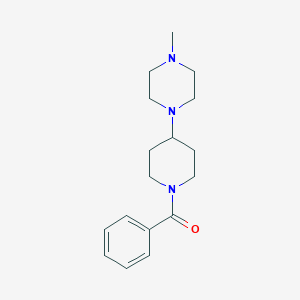
![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)
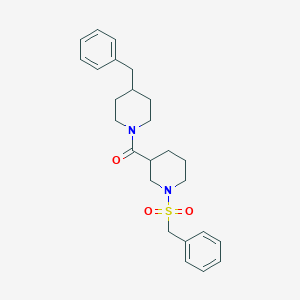
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)
![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)